molecular formula C20H19N3O5S2 B2698826 2-((5-(3-(Morpholinosulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone CAS No. 748790-76-3

2-((5-(3-(Morpholinosulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone

Cat. No.: B2698826
CAS No.: 748790-76-3
M. Wt: 445.51
InChI Key: ZOXHOEKWQQNSSQ-UHFFFAOYSA-N
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Description

2-((5-(3-(Morpholinosulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone is a complex organic compound that features a morpholine sulfonyl group, an oxadiazole ring, and a phenylethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(3-(Morpholinosulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone typically involves multiple steps:

    Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Introduction of the morpholine sulfonyl group: This step involves the sulfonylation of a phenyl ring with morpholine-4-sulfonyl chloride.

    Coupling reactions: The final step involves coupling the oxadiazole derivative with the sulfonylated phenyl ring and the phenylethanone moiety under appropriate conditions, such as the use of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring or the sulfonyl group, potentially leading to ring opening or desulfonylation.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced oxadiazole derivatives or desulfonylated products.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.

    Material Science: Its incorporation into polymers can enhance material properties such as thermal stability and mechanical strength.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a potential candidate for drug development.

    Biological Probes: Its fluorescent properties can be utilized in imaging and diagnostic applications.

Medicine

    Drug Development: The compound’s ability to interact with biological targets makes it a potential lead compound for the development of new therapeutics.

Industry

    Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

    Coatings and Adhesives: Its incorporation into formulations can improve the performance of coatings and adhesives.

Mechanism of Action

The mechanism by which 2-((5-(3-(Morpholinosulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The morpholine sulfonyl group and the oxadiazole ring are key functional groups that facilitate binding to these targets, potentially inhibiting their activity or altering their function. The phenylethanone moiety may also contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-((5-(3-(Morpholinosulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethanone lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, in particular, differentiates it from similar compounds that may contain triazole rings or other heterocycles.

Properties

IUPAC Name

2-[[5-(3-morpholin-4-ylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O5S2/c24-18(15-5-2-1-3-6-15)14-29-20-22-21-19(28-20)16-7-4-8-17(13-16)30(25,26)23-9-11-27-12-10-23/h1-8,13H,9-12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOXHOEKWQQNSSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C3=NN=C(O3)SCC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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